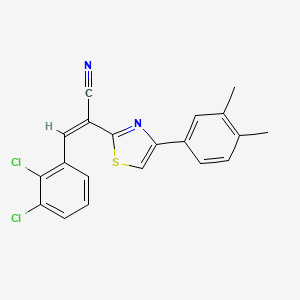

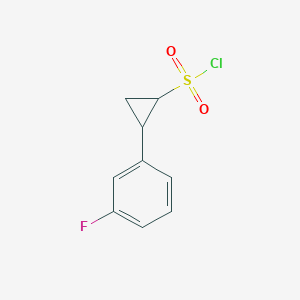

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, also known as DCTA, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a member of the casein kinase 1 family of serine/threonine kinases that play a critical role in regulating multiple cellular processes, including circadian rhythm, cell division, and DNA damage response. DCTA has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and sleep disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

- The reduction of acrylonitriles, including compounds structurally similar to "(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile," with lithium aluminum hydride has been explored, yielding derivatives with potential applications in organic synthesis (Frolov et al., 2005).

- Studies on the synthesis and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide provide insights into the chemical behavior of nitrile oxides, a group that acrylonitriles belong to, offering a pathway to novel organic materials and intermediates (Otsuji et al., 1971).

Material Science and Photophysics

- Research into the molecular engineering of organic sensitizers for solar cell applications has developed novel compounds with enhanced photovoltaic performance, indicating the potential of acrylonitrile derivatives in energy conversion technologies (Kim et al., 2006).

- Investigations into the photophysical properties of new heteroarylacrylonitriles reveal their utility in designing fluorescent materials with wide-ranging applications in sensors and imaging technologies (Eltyshev et al., 2021).

Biological and Pharmacological Applications

- The synthesis and structural characterization of isostructural thiazoles, a class related to acrylonitriles, have shown promising in vitro anticancer activities, underscoring the medicinal chemistry potential of these compounds (Kariuki et al., 2021).

- Cycloaddition reactions of thienylmethylene derivatives of thiazolidinone-4-thiones with acrylonitriles have been studied for their antimicrobial activities, indicating the relevance of acrylonitrile derivatives in developing new antimicrobial agents (Ead et al., 1990).

properties

IUPAC Name |

(Z)-3-(2,3-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2S/c1-12-6-7-14(8-13(12)2)18-11-25-20(24-18)16(10-23)9-15-4-3-5-17(21)19(15)22/h3-9,11H,1-2H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSNAUDBBCAVMM-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2560878.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)

![1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2560886.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560887.png)

![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)

![propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2560890.png)

![4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2560894.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2560901.png)